Cas no 15877-57-3 (3-methylpentanal)
3-methylpentanal structure
Product Name:3-methylpentanal
CAS-nummer:15877-57-3
MF:C6H12O
MW:100.158882141113
CID:195944
PubChem ID:27523
Update Time:2025-04-19
3-methylpentanal Chemische en fysische eigenschappen
Naam en identificatie
-
- Pentanal, 3-methyl-
- 3-methylpentanal
- (+-)-3-methyl-valeraldehyde
- 2-methylbutyraldehyde
- 3-Ethylbutanal
- 3-methyl-1-pentanal
- 3-methyl-pentanal
- Pentanal,3-methyl
- Valeraldehyde,3-methyl
- AKOS013286412
- Valeraldehyde, 3-methyl-
- NS00054038
- EINECS 240-014-6
- NSC-102764
- FT-0637291
- EN300-156186
- DTXSID70871249
- 2-bromo-2,4,4-trimethyl-5-octyne
- Q22131870
- SCHEMBL263198
- NSC 102764
- 3-Methylvaleraldehyde
- 15877-57-3
- C2H5CH(CH3)CH2CHO
- NSC102764
- DB-043399
- G82736
-
- Inchi: 1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3
- InChI-sleutel: YJWJGLQYQJGEEP-UHFFFAOYSA-N
- LACHT: O=CCC(C)CC
Berekende eigenschappen
- Exacte massa: 100.08900
- Monoisotopische massa: 100.089
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 3
- Complexiteit: 50.1
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: 1.5
- Topologisch pooloppervlak: 17.1A^2
Experimentele eigenschappen
- Kleur/vorm: No data available
- Dichtheid: 0.8079 (estimate)
- Smeltpunt: -72.5°C (estimate)
- Kookpunt: 117.63°C (estimate)
- Vlampunt: 17.8±5.4 °C
- Brekindex: 1.4085 (estimate)
- PSA: 17.07000
- LogboekP: 1.62150
- Dampfdruk: 13.6±0.2 mmHg at 25°C
3-methylpentanal Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Veiligheidsinstructies: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-methylpentanal Douanegegevens
- HS-CODE:2912190090
- Douanegegevens:
中国海关编码:
2912190090概述:
HS: 2912190090. 其他无环醛(不含其他含氧基). 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 四聚甲醛报明外观
Summary:
2912190090 acyclic aldehydes without other oxygen function。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
3-methylpentanal Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B488053-10mg |
3-methylpentanal |
15877-57-3 | 10mg |
$ 121.00 | 2023-09-08 | ||
| TRC | B488053-50mg |
3-methylpentanal |
15877-57-3 | 50mg |
$ 374.00 | 2023-09-08 | ||
| TRC | B488053-100mg |
3-methylpentanal |
15877-57-3 | 100mg |
$ 667.00 | 2023-09-08 | ||
| Enamine | EN300-156186-0.05g |
3-methylpentanal |
15877-57-3 | 80% | 0.05g |
$101.0 | 2023-06-05 | |
| Enamine | EN300-156186-0.1g |
3-methylpentanal |
15877-57-3 | 80% | 0.1g |
$152.0 | 2023-06-05 | |
| Enamine | EN300-156186-0.25g |
3-methylpentanal |
15877-57-3 | 80% | 0.25g |
$216.0 | 2023-06-05 | |
| Enamine | EN300-156186-0.5g |
3-methylpentanal |
15877-57-3 | 80% | 0.5g |
$407.0 | 2023-06-05 | |
| Enamine | EN300-156186-1.0g |
3-methylpentanal |
15877-57-3 | 80% | 1g |
$528.0 | 2023-06-05 | |
| Enamine | EN300-156186-2.5g |
3-methylpentanal |
15877-57-3 | 80% | 2.5g |
$1034.0 | 2023-06-05 | |
| Enamine | EN300-156186-5.0g |
3-methylpentanal |
15877-57-3 | 80% | 5g |
$1530.0 | 2023-06-05 |
3-methylpentanal Gerelateerde literatuur
-
Arno Behr,Sebastian Reyer,Nils Tenhumberg Dalton Trans. 2011 40 11742
-
2. Kinetics and mechanisms of the decompositions of the molecular ions of pentanal and its monomethyl-substituted homologues in the picosecond to microsecond time interval following field ionizationRoger P. Morgan,Peter J. Derrick,Alexander G. Loudon J. Chem. Soc. Perkin Trans. 2 1980 306
-
3. Kinetics and mechanisms of unimolecular gas-phase γ-hydrogen rearrangements of aliphatic aldehydes at times of the order of 10 picoseconds and longer following field ionisationRoger P. Morgan,Peter J. Derrick J. Chem. Soc. Chem. Commun. 1974 836
-
Barbara D'Anna,?yvind Andresen,Ziv Gefen,Claus J. Nielsen Phys. Chem. Chem. Phys. 2001 3 3057
-
Yu-Xia Li,Qi-Qiang Wang,Luo Yang Org. Biomol. Chem. 2017 15 1338
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